molecular formula C7H11N3O2S2 B12965261 3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide

3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide

Cat. No.: B12965261
M. Wt: 233.3 g/mol
InChI Key: PPCGHMMNEHOBJU-UHFFFAOYSA-N
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Description

3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide is a heterocyclic compound featuring a triazole ring fused with a thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide typically involves the condensation of 4-amino-5-mercapto-1,2,4-triazole with appropriate thietane derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while nucleophilic substitution can produce various alkylated or aminated derivatives .

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the thietane ring can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)thietane 1,1-dioxide is unique due to the presence of both the triazole and thietane rings, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development .

Properties

Molecular Formula

C7H11N3O2S2

Molecular Weight

233.3 g/mol

IUPAC Name

4-(1,1-dioxothietan-3-yl)-3-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H11N3O2S2/c1-2-6-8-9-7(13)10(6)5-3-14(11,12)4-5/h5H,2-4H2,1H3,(H,9,13)

InChI Key

PPCGHMMNEHOBJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=S)N1C2CS(=O)(=O)C2

Origin of Product

United States

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